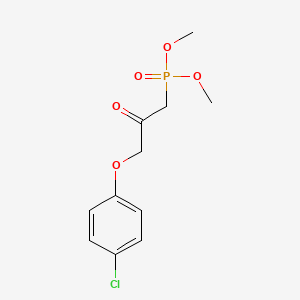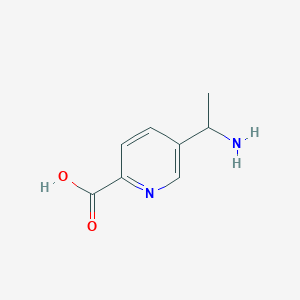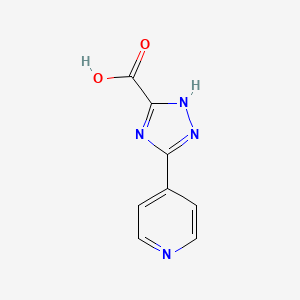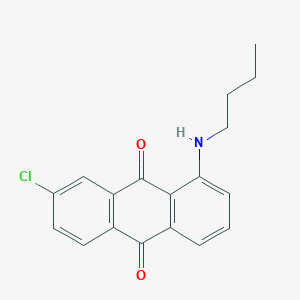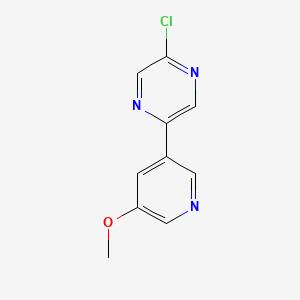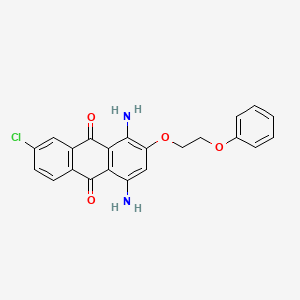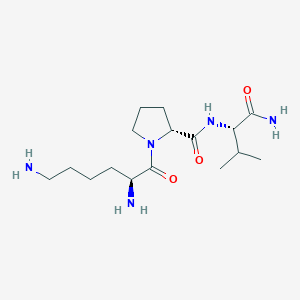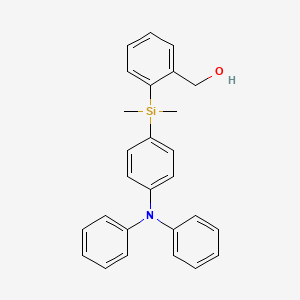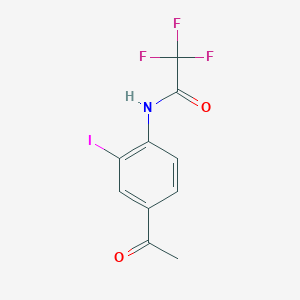
N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C10H10INO2 It is characterized by the presence of an acetyl group, an iodine atom, and a trifluoroacetamide group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-(4-amino-3-iodophenyl)ethanone with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .
化学反应分析
Types of Reactions: N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include amines and alcohols.
科学研究应用
N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, resulting in the observed effects .
相似化合物的比较
- N-(4-Acetyl-2-iodophenyl)acetamide
- N-(4-Acetyl-2-iodophenyl)benzamide
- N-(4-Acetyl-2-iodophenyl)propionamide
Comparison: N-(4-Acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for certain applications compared to its analogs .
属性
分子式 |
C10H7F3INO2 |
|---|---|
分子量 |
357.07 g/mol |
IUPAC 名称 |
N-(4-acetyl-2-iodophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H7F3INO2/c1-5(16)6-2-3-8(7(14)4-6)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17) |
InChI 键 |
IOPPUBFJVQJHCX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


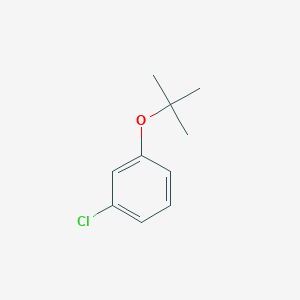
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
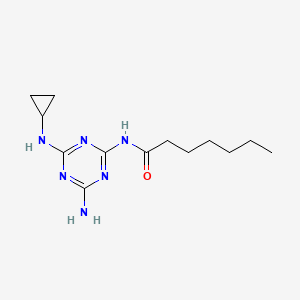
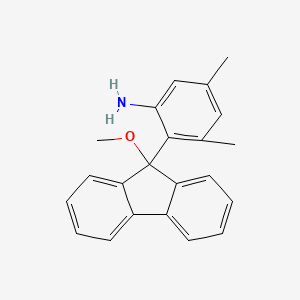

![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
